![molecular formula C15H25NO6 B2648241 (2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid CAS No. 2227749-31-5](/img/structure/B2648241.png)
(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine carboxylic acids are a type of organic compound that falls under the category of organoheterocyclic compounds . They are derivatives of proline, an amino acid .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The specific structure of this compound could not be found in the sources I searched.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 229.273, a density of 1.2±0.1 g/cm3, and a boiling point of 337.8±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Applications in Synthetic Chemistry
A study by Talma et al. (1985) on chiral bridged macrocyclic 1,4-dihydropyridines, starting from valine and other amino acids, highlights the potential of such compounds for enantioselective reductions. This process is significant in producing chiral alcohols from activated carbonyl compounds, showcasing the importance of pyrrolidine derivatives in asymmetric synthesis (Talma et al., 1985).
Coordination Chemistry and Catalysis
Konrad et al. (2009) synthesized bis(oxazolinylmethyl)pyrrole derivatives as chiral "pincer" ligands for rhodium, demonstrating the utility of pyrrolidine derivatives in developing catalytic systems. These complexes were shown to undergo structural rearrangements upon heating, altering their coordination geometry and potentially affecting catalytic activity (Konrad et al., 2009).
Materials Science and Polymer Chemistry
Sotzing et al. (1996) explored the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to produce conducting polymers. These materials, due to their low oxidation potentials, are stable in their conducting forms, indicating the role of pyrrolidine derivatives in the development of electronic and optoelectronic devices (Sotzing et al., 1996).
Medicinal Chemistry and Drug Development
Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase containing a pyrrolidine core, emphasizing the significance of pyrrolidine derivatives in designing inhibitors for viral enzymes. The study highlights the structural basis for the interaction of the pyrrolidine derivative with the enzyme, providing insights into the development of antiviral drugs (Wang et al., 2001).
Advanced Functional Materials
McCarney et al. (2015) synthesized 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands that, in combination with Eu(III), formed luminescent metallogels. These materials, capable of self-healing, demonstrate the potential of pyrrolidine derivatives in creating functional materials with unique properties like luminescence and self-healing ability (McCarney et al., 2015).
Eigenschaften
IUPAC Name |
(2R,5S)-1,5-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-14(2,3)21-12(19)10-8-7-9(11(17)18)16(10)13(20)22-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMFQXVMTWORSM-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)

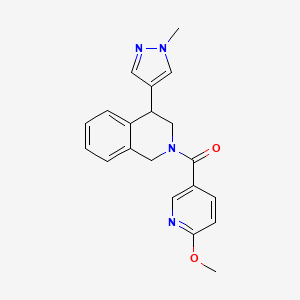
![4-[5-(4-hydroxyphenyl)-1H-pyrimidin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B2648170.png)
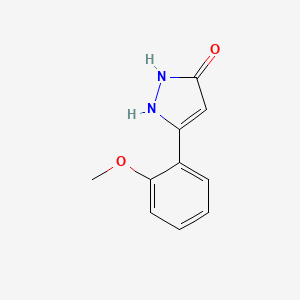
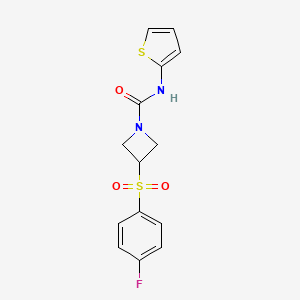
![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)
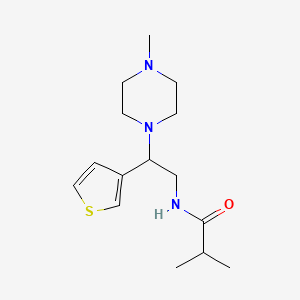
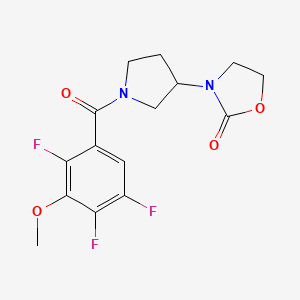
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)
